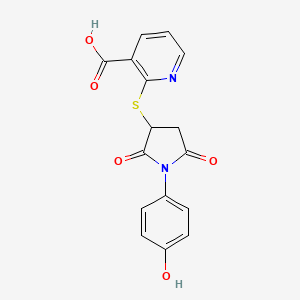

2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Description

Properties

IUPAC Name |

2-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5S/c19-10-5-3-9(4-6-10)18-13(20)8-12(15(18)21)24-14-11(16(22)23)2-1-7-17-14/h1-7,12,19H,8H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCMLBJLMROVGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)SC3=C(C=CC=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multi-step organic synthesisThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The dioxopyrrolidinyl group can be reduced to form hydroxypyrrolidine derivatives.

Substitution: The thionicotinic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinone derivatives, hydroxypyrrolidine derivatives, and various substituted nicotinic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules. Its reactive functional groups allow for further modifications, enabling the development of new chemical entities with tailored properties.

- Study of Reaction Mechanisms : Researchers utilize this compound to investigate reaction mechanisms due to its ability to participate in various organic reactions, providing insights into fundamental chemical processes.

Biology

- Enzyme Interaction Studies : The unique structure of 2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid makes it a candidate for studying enzyme interactions. The hydroxy group can form hydrogen bonds with active sites, potentially modulating enzyme activity.

- Protein Binding Studies : Its ability to interact with proteins allows researchers to explore binding affinities and the biological implications of these interactions, which are crucial for drug design and development.

Industrial Applications

- Advanced Materials Production : The compound's reactive groups can be utilized in the production of advanced materials such as polymers and coatings. These applications leverage its chemical properties to enhance material performance.

- Drug Development : Given its biological activity, this compound may serve as a lead structure for developing new pharmaceuticals targeting specific biological pathways or diseases.

Case Study 1: Enzyme Modulation

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound could significantly alter enzyme kinetics, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Anticancer Activity

Research focused on the anticancer properties of related compounds revealed that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines. This highlights the importance of further exploring its derivatives for potential cancer therapies.

Mechanism of Action

The mechanism of action of 2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the dioxopyrrolidinyl group can interact with hydrophobic pockets. The thionicotinic acid moiety can participate in redox reactions, modulating the activity of target proteins and pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

The target compound is part of a broader family of pyrrolidinone-thioether derivatives. Below is a comparative analysis of its structural and functional differences with closely related compounds:

Table 1: Structural and Molecular Comparison

Physicochemical and Functional Differences

Solubility: The target compound’s 4-hydroxyphenyl group improves aqueous solubility compared to the methyl-substituted analogue () due to hydrogen bonding .

Reactivity: The phenolic -OH in the target compound may participate in redox reactions (e.g., antioxidant activity), unlike the methyl or unsubstituted analogues . The thioether linkage in all compounds confers susceptibility to oxidation, forming sulfoxides or sulfones under oxidative conditions .

Hazard Profile: The unsubstituted pyrrolidinone analogue () is classified as an irritant (Xi), while substitution with hydroxyphenyl or methyl groups may alter toxicity profiles due to metabolic pathway differences .

Biological Activity

2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid (CAS Number: 924873-64-3) is a complex organic compound with potential biological activities due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 344.3 g/mol. The compound features a hydroxyphenyl group, a dioxopyrrolidinyl moiety, and a thiol group linked to nicotinic acid. This structural arrangement is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 344.3 g/mol |

| CAS Number | 924873-64-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites on proteins, while the dioxopyrrolidinyl and thiol groups participate in diverse chemical interactions. These interactions can modulate enzyme activity or receptor binding, leading to specific biological effects.

- Enzyme Inhibition : Studies have shown that compounds with similar structures exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

- Antioxidant Activity : The presence of the hydroxy group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in pharmacology.

Research Findings

Recent studies have investigated the biological implications of this compound:

- Antioxidant Studies : Research has demonstrated that similar compounds exhibit significant antioxidant activity through DPPH radical scavenging assays, indicating potential protective effects against oxidative stress .

- Enzyme Interaction Studies : Compounds structurally related to this compound have been shown to inhibit AChE with varying potency. For instance, certain derivatives demonstrated IC values lower than 10 µM, indicating strong inhibitory potential .

Case Studies

Several case studies highlight the biological relevance of compounds related to this compound:

- Neuroprotective Effects : A study on derivatives indicated that they could protect neuronal cells from oxidative damage and improve cognitive function in animal models of Alzheimer's disease .

- Antimicrobial Efficacy : Another study reported that derivatives exhibited promising antimicrobial activity against various bacterial strains, suggesting their potential as therapeutic agents .

Q & A

Q. How to design a structure-activity relationship (SAR) study targeting the thioether moiety?

- Methodological Answer : Synthesize analogs with variations in sulfur oxidation states (e.g., sulfoxide, sulfone) and evaluate via kinase inhibition assays (e.g., JAK2/STAT3). Use molecular dynamics to assess binding pocket interactions. For controls, include des-thio analogs and compare with 4-substituted nicotinic acid derivatives to isolate electronic vs. steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.